9-Hydroxy-fluorene-9-carboxylic acid hydrazide
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Overview
Description
9-hydroxy-9H-fluorene-9-carbohydrazide is a chemical compound with the molecular formula C14H12N2O2 It is derived from fluorene, a polycyclic aromatic hydrocarbon, and features a hydrazide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-hydroxy-9H-fluorene-9-carbohydrazide typically involves the reaction of 9-hydroxy-9H-fluorene-9-carboxylic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The general reaction scheme is as follows:
9-hydroxy-9H-fluorene-9-carboxylic acid+hydrazine hydrate→9-hydroxy-9H-fluorene-9-carbohydrazide+water
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
9-hydroxy-9H-fluorene-9-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The hydrazide group can be reduced to form an amine.
Substitution: The hydrazide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products
Oxidation: 9-oxo-9H-fluorene-9-carbohydrazide
Reduction: 9-amino-9H-fluorene-9-carbohydrazide
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
9-hydroxy-9H-fluorene-9-carbohydrazide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential pharmacological properties, including antitumor and antimicrobial activities.
Industry: Utilized in the production of advanced materials, such as polymers and resins, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 9-hydroxy-9H-fluorene-9-carbohydrazide depends on its specific application. For instance, in biological systems, it may interact with cellular targets through hydrogen bonding and hydrophobic interactions, affecting various molecular pathways. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific context of its use.
Comparison with Similar Compounds
Similar Compounds
9-hydroxy-9H-fluorene-9-carboxylic acid: A precursor in the synthesis of 9-hydroxy-9H-fluorene-9-carbohydrazide.
9-amino-9H-fluorene-9-carbohydrazide: A reduced form of the compound with different chemical properties.
9-oxo-9H-fluorene-9-carbohydrazide: An oxidized derivative with distinct reactivity.
Uniqueness
9-hydroxy-9H-fluorene-9-carbohydrazide is unique due to the presence of both a hydroxyl group and a hydrazide group on the fluorene backbone. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis and a valuable compound in various research applications.
Properties
Molecular Formula |
C14H12N2O2 |
---|---|
Molecular Weight |
240.26 g/mol |
IUPAC Name |
9-hydroxyfluorene-9-carbohydrazide |
InChI |
InChI=1S/C14H12N2O2/c15-16-13(17)14(18)11-7-3-1-5-9(11)10-6-2-4-8-12(10)14/h1-8,18H,15H2,(H,16,17) |
InChI Key |
ASKJZZMVAGSYLW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C2(C(=O)NN)O |
Origin of Product |
United States |
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